(2R)-oxolan-2-ylmethyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
[(2R)-oxolan-2-yl]methyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
JUEYJVZDCUZWDX-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)COC(=O)Cl |
Canonical SMILES |
C1CC(OC1)COC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2r Oxolan 2 Ylmethyl Chloroformate
Strategies for Enantioselective Synthesis of Chiral Oxolanyl Derivatives
The synthesis of chiral oxolanyl (tetrahydrofuran) derivatives is a well-established field in organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals. The creation of the stereocenter at the 2-position of the oxolane ring is paramount. Several strategies are employed to achieve high enantioselectivity:
Asymmetric Cyclization Reactions: Chiral starting materials can be cyclized to form the tetrahydrofuran (B95107) ring with a defined stereochemistry. Methods like palladium-catalyzed substitution, hetero-Michael addition, or epoxide opening can be employed, where the stereochemical outcome is controlled by the reaction mechanism and the geometry of the precursor. nih.govacs.org
Ring Expansion and Contraction: Chiral oxetanes can undergo ring expansion, for instance through reactions with α-diazoesters and a chiral copper catalyst, to yield substituted tetrahydrofurans with high diastereoselectivity and enantioselectivity. nih.gov Conversely, ring-contraction strategies from larger rings like dihydro-1,3-dioxepins can also produce stereodefined tetrahydrofurans. nih.gov
Kinetic Resolution: Racemic mixtures of tetrahydrofurfuryl alcohol can be resolved using enzymatic or chemical methods. This involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Asymmetric Hydrogenation: A key industrial route involves the asymmetric hydrogenation of furfural (B47365) or its derivatives. Furfural, derived from biomass, is hydrogenated to furfuryl alcohol, which is then further hydrogenated to tetrahydrofurfuryl alcohol. wikipedia.org The use of chiral catalysts during the hydrogenation of the furan (B31954) ring can directly yield an enantiomerically enriched product.
Precursor Synthesis and Stereocontrol Approaches
The immediate precursor for (2R)-oxolan-2-ylmethyl chloroformate is (R)-tetrahydrofurfuryl alcohol ((R)-THFA). The primary challenge in its synthesis is the control of the single stereocenter.
Industrially, the most common route to tetrahydrofurfuryl alcohol is the hydrogenation of furfural over a nickel or copper chromite catalyst. wikipedia.orgusda.gov To obtain the specific (R)-enantiomer, several stereocontrol approaches are viable:
Enzymatic Reduction: The asymmetric reduction of 2-furoic acid or furfural using engineered enzymes, such as alcohol dehydrogenases from organisms like Rhodococcus erythropolis, can produce the desired (S)- or (R)-alcohol with excellent enantiomeric excess (>99%) and high conversion rates. nih.gov This biocatalytic approach offers mild reaction conditions and high selectivity.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a sugar or an amino acid, a synthetic sequence can be designed to construct the (R)-tetrahydrofurfuryl alcohol. For example, chiral amino alcohols derived from natural sources can serve as key intermediates. mdpi.comresearchgate.net
Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: A versatile approach involves the sequential use of an asymmetric HWE reaction followed by a cyclization step. nih.govacs.org The HWE reaction establishes the absolute configuration of the final product, while the subsequent ring-closure method determines the relative stereochemistry. nih.gov
The choice of method often depends on the desired scale, cost-effectiveness, and required enantiomeric purity. Biocatalysis is increasingly favored for its sustainability and high selectivity. nih.gov
Chloroformylation Techniques for Introducing the Chloroformate Moiety
Chloroformylation is the process of converting an alcohol's hydroxyl group (-OH) into a chloroformate group (-O(CO)Cl). This is a critical step in the synthesis of this compound from its alcohol precursor.
The traditional and most direct method for synthesizing chloroformates is the reaction of an alcohol with phosgene (B1210022) (COCl₂). wikipedia.org
R-OH + COCl₂ → R-O-CO-Cl + HCl
To ensure the formation of the chloroformate and prevent the formation of the symmetrical carbonate by-product ((R-O)₂CO), a molar excess of phosgene is typically used. wikipedia.org The reaction is exothermic and generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized or removed.
| Parameter | Typical Condition | Purpose/Comment |
| Reagent | Phosgene (COCl₂) | Highly reactive and efficient chloroformylating agent. |
| Stoichiometry | Molar excess of phosgene (2 to 30 times) | Suppresses the formation of carbonate by-products. google.com |
| Temperature | 0 to 200 °C (typically 25 to 80 °C) | Dependent on the alcohol's reactivity and stability. google.com |
| Pressure | 2 to 60 bar | Higher pressure can eliminate the need for low-temperature condensers and solvents. google.com |
| Solvent | Toluene, Benzene, Acetic Acid (or solvent-free) | Used to dissolve reactants and control temperature. wikipedia.org |
| Catalyst | Often catalyst-free; bases like pyridine (B92270) can be used | Pyridine neutralizes the HCl byproduct on a lab scale. wikipedia.org |
This table is generated based on data from provided text. wikipedia.orggoogle.com
Due to the extreme toxicity of phosgene gas, its use requires specialized equipment and stringent safety protocols, making it less suitable for laboratory-scale synthesis. wikipedia.orgresearchgate.net
Safety concerns associated with phosgene have driven the development of safer, easier-to-handle alternatives. These reagents act as phosgene equivalents, generating phosgene in situ or reacting through a similar mechanism.
Triphosgene (B27547) (Bis(trichloromethyl) carbonate, BTC): This stable, crystalline solid is a widely used substitute for phosgene. wikipedia.orgresearchgate.netacs.org One mole of triphosgene is equivalent to three moles of phosgene and reacts with alcohols in the presence of a base (like pyridine or sodium hydroxide) to yield chloroformates. researchgate.net Its solid state makes it significantly easier and safer to handle, weigh, and store than gaseous phosgene, especially in laboratory and pilot plant settings. acs.org
Diphosgene (Trichloromethyl chloroformate): This is a liquid phosgene equivalent that is less volatile than phosgene itself. wikipedia.orgorgsyn.org It offers a safer alternative but is still highly toxic and requires careful handling. orgsyn.org
Photo-on-Demand Synthesis: A modern and innovative non-phosgene method involves the photo-oxidation of chloroform (B151607) (CHCl₃). organic-chemistry.orgresearchgate.net By irradiating a chloroform solution containing the alcohol with UV light while bubbling oxygen through it, phosgene is generated in situ and immediately reacts with the alcohol to form the chloroformate. organic-chemistry.orgresearchgate.net This method avoids the storage and handling of highly toxic reagents and is considered a greener, safer alternative suitable for both lab and industrial applications. organic-chemistry.org
| Reagent | Formula | Physical State | Key Advantage |
| Triphosgene (BTC) | (Cl₃CO)₂CO | Crystalline Solid | Safer and easier to handle, weigh, and store than phosgene. wikipedia.orgacs.org |
| Diphosgene | ClCOOCCl₃ | Liquid | Less volatile than phosgene. orgsyn.org |
| Chloroform/Oxygen/UV | CHCl₃ + O₂ + UV light | In situ generation | Avoids handling and storage of toxic phosgene or its direct substitutes. organic-chemistry.orgresearchgate.net |
This table is generated based on data from provided text. wikipedia.orgacs.orgorgsyn.orgorganic-chemistry.orgresearchgate.net
Scale-Up Considerations and Process Intensification in this compound Production
Transitioning the synthesis of this compound from a laboratory scale to industrial production involves significant challenges that can be addressed through process intensification. This strategy aims to make chemical processes smaller, safer, and more efficient. acs.org
Batch vs. Continuous Flow Processing: While traditional synthesis is performed in large batch reactors, continuous flow chemistry offers substantial advantages for scale-up. rsc.org Continuous reactors have superior heat and mass transfer, allowing for better temperature control of exothermic chloroformylation reactions. This enhances safety and can improve product yield and purity. rsc.org The small reactor volumes also minimize the quantity of hazardous materials present at any given time, which is particularly important when dealing with phosgene or its derivatives. acs.org
Catalyst Recovery and Recycling: In the synthesis of the chiral precursor, if expensive chiral catalysts (e.g., organometallic complexes for asymmetric hydrogenation) are used, efficient recovery and recycling are crucial for economic viability. Immobilizing the catalyst on a solid support can facilitate its separation from the product stream in a continuous process. nih.gov
Downstream Processing: Process intensification also applies to purification. Integrating the reaction with in-line separation and purification steps can streamline the entire manufacturing process, reducing waste and operational time. frontiersin.org
Safety and Automation: For large-scale production involving toxic reagents, automation and robust process control are non-negotiable. Continuous flow systems are well-suited for automation, allowing for precise control over reaction parameters and immediate shutdown in case of a deviation, thereby significantly improving process safety. rsc.org
By adopting principles of process intensification, the production of this compound can be made more sustainable, cost-effective, and safer. acs.org
Reactivity and Reaction Mechanisms of 2r Oxolan 2 Ylmethyl Chloroformate
Nucleophilic Attack and Esterification Reactions
(2R)-oxolan-2-ylmethyl chloroformate readily undergoes nucleophilic acyl substitution reactions. These reactions are fundamental to its application in organic synthesis, particularly for the introduction of the (2R)-oxolan-2-ylmethoxycarbonyl protecting group.
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) leads to the formation of carbonate esters. wikipedia.org This transformation typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org
The generally accepted mechanism involves the initial attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of the chloroformate. This results in a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the corresponding carbonate ester.
General Reaction Scheme for Alcoholysis:
Where R is (2R)-oxolan-2-ylmethyl
| Reactant | Nucleophile | Product |
| This compound | Alcohol (R'-OH) | (2R)-oxolan-2-ylmethyl R'-carbonate |
| This compound | Phenol (Ar-OH) | (2R)-oxolan-2-ylmethyl Aryl-carbonate |
Aminolysis, the reaction with primary or secondary amines, is another important nucleophilic substitution reaction of this compound. This reaction yields carbamates. wikipedia.org Similar to alcoholysis, a base is typically employed to scavenge the generated HCl.
The mechanism is analogous to that of alcoholysis, involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. The resulting products are N-substituted carbamates, which are stable functional groups found in many biologically active molecules and are also used as protecting groups in peptide synthesis.
General Reaction Scheme for Aminolysis:
Where R is (2R)-oxolan-2-ylmethyl
| Reactant | Nucleophile | Product |
| This compound | Primary Amine (R'-NH2) | N-R'- (2R)-oxolan-2-ylmethyl carbamate (B1207046) |
| This compound | Secondary Amine (R'R''-NH) | N,N-R'R''- (2R)-oxolan-2-ylmethyl carbamate |
Transcarbonylation and Chloroformate Exchange Reactions
Intramolecular Cyclization Pathways and Rearrangements
The structure of this compound, with its oxolane (tetrahydrofuran) ring, presents the possibility for intramolecular reactions. While specific literature on this compound is scarce, analogous systems suggest that under certain conditions, intramolecular cyclization could occur. For instance, if the oxolane ring were to open, the resulting hydroxyl group could potentially attack the chloroformate moiety. However, the tetrahydrofuran (B95107) ring is generally stable.
More common for chloroformates are rearrangement reactions that can lead to the formation of vinyl cations under specific conditions, especially with alkynes. acs.org However, for a saturated system like this compound, such pathways are not directly applicable.
Role as a Leaving Group in Substitution Processes
The chloroformate group itself is not typically considered a leaving group in standard nucleophilic substitution reactions at the adjacent carbon. Instead, the chloride ion is the leaving group from the chloroformate moiety during acylation reactions. However, the entire chloroformate group can be involved in decarboxylation reactions. Alkyl chloroformate esters can degrade to yield an alkyl chloride and carbon dioxide. wikipedia.org This reaction is proposed to proceed through an internal nucleophilic substitution mechanism.
Stereoelectronic Effects Influencing Reactivity
Stereoelectronic effects play a crucial role in determining the conformation and reactivity of molecules, including this compound. These effects arise from the spatial arrangement of orbitals and the interactions between them. wikipedia.orgbaranlab.org For a molecule like this compound, key stereoelectronic interactions would involve the lone pairs on the oxygen atoms and the various sigma and sigma-star orbitals.
The anomeric effect, a well-known stereoelectronic effect, is typically discussed in the context of cyclic systems containing heteroatoms, but related principles of orbital overlap can influence the preferred conformations and reactivity of acyclic systems as well. The interaction between the lone pairs on the ester oxygen and the antibonding orbital of the C-Cl bond (n -> σ* C-Cl) can influence the reactivity of the chloroformate group. A favorable alignment of these orbitals can lower the energy of the ground state and affect the energy of the transition state for nucleophilic attack. The specific conformation of the (2R)-oxolan-2-ylmethyl group will also be influenced by stereoelectronic factors, which in turn can sterically and electronically modulate the accessibility of the carbonyl carbon to incoming nucleophiles.
Lack of Specific Research Data on the Kinetic and Thermodynamic Aspects of this compound Reactions
Despite a thorough search of scientific literature and chemical databases, specific kinetic and thermodynamic data for reactions involving the chloroformate group of this compound are not available. While general principles of chloroformate reactivity are well-established, quantitative studies focusing on this particular compound, including reaction rates, activation energies, and thermodynamic parameters such as enthalpy and entropy changes, have not been published.
The reactivity of the chloroformate group is known to be influenced by the nature of the attached R-group. In the case of this compound, the presence of the tetrahydrofurfuryl moiety is expected to impact the electrophilicity of the carbonyl carbon and the stability of the transition states in nucleophilic substitution reactions. However, without specific experimental or computational studies, any discussion of these effects remains qualitative.
General reactions of chloroformates include reactions with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides. The mechanisms of these reactions are typically associative, often proceeding through a tetrahedral intermediate. The rates of these reactions are dependent on the nucleophilicity of the attacking species, the solvent polarity, and the steric and electronic properties of the chloroformate's alkyl or aryl group.
For many chloroformates, kinetic studies have been conducted to elucidate reaction mechanisms, often employing techniques like the Grunwald-Winstein equation to analyze solvent effects. Similarly, thermodynamic parameters for some chloroformates have been determined, providing insight into the energetics of their reactions. Unfortunately, such detailed investigations for this compound are absent from the current body of scientific literature.
Therefore, it is not possible to provide the requested detailed research findings and data tables on the kinetic and thermodynamic aspects of reactions involving the chloroformate group of this compound.
Applications of 2r Oxolan 2 Ylmethyl Chloroformate in Advanced Organic Synthesis
Formation of Chiral Carbamates and Urethanes
Chloroformates are highly reactive compounds that serve as efficient precursors for the synthesis of carbamates and carbonates (urethanes). The reaction of (2R)-oxolan-2-ylmethyl chloroformate with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base, to yield the corresponding chiral N-substituted carbamates. This transformation is fundamental to its application as a protecting group and as a chiral auxiliary.
Similarly, its reaction with alcohols affords chiral carbonate esters. These reactions are generally high-yielding and proceed under mild conditions, preserving the stereochemical integrity of the chiral center. The resulting carbamates and urethanes are often stable, crystalline solids, which can facilitate purification by recrystallization—a significant advantage when separating diastereomers.
Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org Their enantioselective synthesis is a cornerstone of modern medicinal chemistry. yale.edu this compound provides a strategic approach to asymmetric synthesis by serving as a chiral auxiliary. When reacted with a prochiral amine or a racemic mixture of amines, it forms diastereomeric carbamates.
These diastereomers possess different physical properties, allowing for their separation by standard chromatographic techniques or fractional crystallization. Once separated, the chiral auxiliary can be cleaved to release the desired enantiomerically pure amine. This classical resolution strategy remains a practical and effective method for obtaining optically pure amines on a large scale.
Furthermore, the chiral carbamate (B1207046) can influence the stereochemical outcome of subsequent reactions. The steric hindrance and electronic properties of the (2R)-oxolan-2-ylmethyl group can direct the approach of reagents to a nearby prochiral center, leading to a diastereoselective transformation. For example, the reduction of a ketone or the alkylation of an enolate in a molecule containing the chiral carbamate can proceed with high diastereoselectivity, effectively transferring the chirality from the protecting group to the newly formed stereocenter.
Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds. The carbamate functionality installed using this compound can be a key precursor in the synthesis of these ring systems. For instance, an amino alcohol can be protected with the chloroformate, and the resulting intermediate can undergo an intramolecular cyclization to form chiral morpholines or oxazolidinones. researchgate.net
In a typical strategy, the protection of an amino alcohol with this compound yields a carbamate. The hydroxyl group can then be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base induces an intramolecular Williamson ether synthesis or a related cyclization, where the carbamate nitrogen acts as the nucleophile, leading to the formation of a nitrogen-containing heterocycle. The inherent chirality of the oxolane moiety is retained in the final product, providing a straightforward route to enantiomerically enriched heterocyclic compounds. The tetrahydrofuran (B95107) ring itself is a common feature in many natural products, making this reagent particularly useful for building such scaffolds. chemistryviews.orgresearchgate.netresearchgate.netorganic-chemistry.org
Utilization in the Synthesis of Complex Natural Product Scaffolds
The synthesis of complex natural products often requires the strategic use of chiral building blocks and protecting groups to control stereochemistry over many steps. The tetrahydrofuran ring is a structural subunit present in a wide array of bioactive natural products. nih.govnih.gov Therefore, this compound can be used not only as a transient chiral auxiliary or protecting group but also as a building block where the protected amine is attached to a scaffold that will become part of the final natural product target.
In a hypothetical synthetic route, a key fragment of a natural product containing a primary or secondary amine could be coupled with this compound. The resulting carbamate introduces a chiral center and the tetrahydrofurfuryl moiety. This moiety could be carried through several synthetic steps before the carbamate is either cleaved in a late stage of the synthesis or remains as part of the final molecular structure. This strategy leverages the reagent's chirality and its inherent structural similarity to portions of many natural products, making it an efficient and atom-economical choice in total synthesis.
Precursor to Enantiomerically Enriched Carbonates and Oligomers
The synthesis of enantiomerically enriched carbonates is a significant area of research, particularly for applications in pharmaceuticals and materials science. Chiral chloroformates, such as this compound, are logical precursors for the synthesis of chiral carbonates through reaction with alcohols or phenols. The reaction involves the nucleophilic substitution of the chloride by an alkoxide or phenoxide, leading to the formation of a carbonate linkage. The "(2R)-oxolane-2-yl" moiety, derived from a chiral pool material, can introduce chirality into the final carbonate product.
Theoretically, this reagent could be employed in two main strategies for creating enantiomerically enriched carbonates:
As a Chiral Auxiliary: The chloroformate can be reacted with a racemic alcohol. The resulting diastereomeric carbonates could potentially be separated using chromatographic or crystallization techniques. Subsequent cleavage of the "(2R)-oxolan-2-ylmethyl" group would yield the enantiomerically enriched alcohol.
As a Chiral Building Block: Reaction with a prochiral or another chiral alcohol would lead to a diastereomerically or enantiomerically enriched carbonate, where the chiral tetrahydrofurfuryl moiety is a permanent part of the final molecule's structure.
Similarly, in the field of polymer chemistry, this compound could serve as a monomer or an end-capping agent in the synthesis of chiral oligomers and polymers. For instance, reaction with a diol could lead to the formation of polycarbonates with chiral pendant groups, potentially influencing the polymer's secondary structure and properties.
However, a comprehensive search of scientific databases does not yield specific studies or data tables detailing the synthesis, yields, and enantiomeric excesses achieved for carbonates or oligomers derived specifically from this compound.
Derivatization for Stereochemical Assignment and Chirality Transfer Studies
The determination of the absolute configuration of stereocenters is a fundamental aspect of stereochemistry. Chiral derivatizing agents are often employed to convert enantiomers into diastereomers, which can then be distinguished using techniques like NMR spectroscopy or chromatography. The principle relies on the different physical and spectral properties of diastereomers.
This compound possesses the necessary attributes to function as a chiral derivatizing agent for amines and alcohols. The reaction would form diastereomeric carbamates and carbonates, respectively. The distinct chemical environment provided by the chiral "(2R)-oxolan-2-ylmethyl" group could induce different chemical shifts in the NMR spectra of the resulting diastereomers, allowing for the determination of enantiomeric purity and potentially the assignment of absolute configuration by comparing the spectra to known standards.
Hypothetical Derivatization Reaction and Analysis:
| Analyte (Racemic) | Derivatizing Agent | Product (Diastereomeric Mixture) | Analytical Method | Expected Outcome |
| Racemic Alcohol (R/S-ROH) | This compound | (2R)-oxolan-2-ylmethyl (R)-alkyl carbonate & (2R)-oxolan-2-ylmethyl (S)-alkyl carbonate | 1H NMR, 13C NMR, Chiral HPLC | Separation of signals/peaks corresponding to each diastereomer, allowing for quantification of enantiomeric ratio. |
| Racemic Amine (R/S-RNH2) | This compound | (2R)-oxolan-2-ylmethyl (R)-alkyl carbamate & (2R)-oxolan-2-ylmethyl (S)-alkyl carbamate | 1H NMR, 13C NMR, Chiral HPLC | Separation of signals/peaks corresponding to each diastereomer, allowing for quantification of enantiomeric ratio. |
This table is illustrative of the potential application and does not represent actual experimental data.
Chirality transfer refers to the transmission of stereochemical information from a chiral molecule to a new stereocenter in a product. In reactions involving this compound, the chiral tetrahydrofurfuryl group could potentially influence the stereochemical outcome of a subsequent reaction at a different part of the molecule. For example, it could act as a chiral auxiliary, directing the approach of a reagent to a prochiral center, thereby inducing diastereoselectivity.
Despite the theoretical potential, specific research articles detailing the successful application of this compound as a derivatizing agent for stereochemical assignment or in chirality transfer studies, complete with experimental data and detailed findings, are not readily found in the current body of scientific literature.
Stereochemical Control and Chiral Recognition Studies
Inductions of Chirality in Subsequent Reaction Steps
The primary function of a chiral reagent like (2R)-oxolan-2-ylmethyl chloroformate in asymmetric synthesis is to transfer its stereochemical information to a new molecule. When this chloroformate reacts with a prochiral nucleophile, the chiral oxolane group can influence the spatial arrangement of the incoming groups, leading to the preferential formation of one enantiomer or diastereomer over the other. This process, known as chirality induction, is fundamental to creating optically active molecules from non-chiral precursors. The efficacy of this induction would depend on factors such as the reaction conditions and the nature of the substrate.
Diastereoselective Transformations Mediated by the Oxolane Moiety
In reactions where a new stereocenter is formed in a molecule that already contains the (2R)-oxolan-2-ylmethyl group (for instance, in a carbamate (B1207046) derivative), the existing chiral center can direct the stereochemical outcome of the reaction. This results in a diastereoselective transformation, where one diastereomer is formed in excess. The oxolane ring, with its specific conformation and steric bulk, can create a biased environment that favors the approach of reagents from a particular direction, leading to the observed diastereoselectivity. The degree of this selectivity is often quantified as the diastereomeric ratio (d.r.).
Enantiomeric Excess Determination Methodologies (Excluding Basic Compound Identification)
After a chiral induction step, it is crucial to determine the enantiomeric excess (ee) of the product. For derivatives of this compound, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method. nih.gov The separation of enantiomers on a CSP is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. nih.gov
Common types of chiral stationary phases that could be employed for the analysis of such compounds include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is optimized to achieve the best separation. mdpi.com The resolution factor (Rs) and separation factor (α) are key parameters in evaluating the effectiveness of the separation, as indicated in the following table which illustrates typical parameters evaluated in chiral HPLC method development.
| Parameter | Description | Typical Goal |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. | > 1.2 |
| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. | > 1.5 for baseline separation |
| Mobile Phase Composition | The solvent system used to elute the compounds (e.g., mixtures of heptane/isopropanol). | Optimized for best α and Rs |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min |
| Column Temperature | Can influence the interaction between the analyte and the stationary phase. | Controlled to ensure reproducibility |
Computational Modeling of Chiral Recognition and Transition States
Computational chemistry offers powerful tools to understand the mechanisms of chiral recognition and to predict the stereochemical outcomes of reactions. For a reaction involving this compound, quantum mechanical calculations could be used to model the transition states of the competing diastereomeric pathways. By calculating the energies of these transition states, one can predict which diastereomer will be formed preferentially.
These models would take into account the non-covalent interactions, such as steric hindrance and electrostatic interactions, imposed by the chiral oxolane moiety. Such in-silico studies can provide valuable insights into the origins of stereoselectivity and guide the design of more effective chiral reagents and catalysts.
Influence of Stereochemistry on Reaction Rates and Selectivity
The relative rates of reaction would determine the selectivity of the kinetic resolution process, often expressed as the selectivity factor (s). A higher selectivity factor indicates a more efficient resolution. The stereochemical features of the oxolane ring in this compound would be the determining factor in any such rate differentiation. nih.gov
Advanced Analytical and Spectroscopic Characterization Excluding Basic Identification Data
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for the non-ambiguous assignment of the absolute configuration of chiral molecules in solution. researchgate.netschrodinger.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations, providing a unique spectral fingerprint for a specific enantiomer. researchgate.netnih.govnih.gov
For (2R)-oxolan-2-ylmethyl chloroformate, the absolute configuration at the C2 position of the oxolane ring can be definitively confirmed by comparing its experimental VCD spectrum with a theoretically predicted spectrum. schrodinger.com This process involves computational modeling, typically using density functional theory (DFT), to calculate the theoretical VCD spectrum for the 'R' configuration. rsc.orgresearchgate.net A positive correlation between the experimental spectrum of the synthesized sample and the calculated spectrum for the R enantiomer confirms its absolute configuration. nih.gov VCD is particularly advantageous as it provides detailed structural information and is highly sensitive to the spatial arrangement of atoms. ru.nlrsc.org
ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides complementary information. While the chloroformate and ether functional groups are not strong chromophores, they contribute to a characteristic ECD spectrum that can also be compared with theoretical calculations to support the VCD-based assignment. researchgate.net
Table 1: Illustrative VCD Data for Absolute Configuration Assignment of a Chiral Oxolane Derivative
| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (R-config) | Calculated Rotatory Strength (R-config) | Assignment |
| 2975 | +5.2 | 2978 | +6.8 | Asymmetric CH₂ Stretch |
| 2880 | -3.1 | 2885 | -4.5 | Symmetric CH₂ Stretch |
| 1785 | +12.5 | 1790 | +15.1 | C=O Stretch (Chloroformate) |
| 1450 | -2.4 | 1455 | -3.0 | CH₂ Scissoring |
| 1100 | +8.9 | 1105 | +10.2 | C-O-C Asymmetric Stretch |
Note: This data is representative of a typical VCD analysis for a chiral molecule with similar functional groups and is for illustrative purposes.
Advanced NMR Techniques for Conformational Analysis and Purity Assessment (e.g., NOESY, COSY, HSQC)
While basic ¹H and ¹³C NMR are used for identity confirmation, advanced 2D NMR techniques are indispensable for detailed conformational analysis and rigorous purity assessment of this compound. wikipedia.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks through bonds. mnstate.edu For the oxolane ring, COSY spectra would map the correlations from the C2 proton to the protons on C3, and subsequently to those on C4 and C5, confirming the spin system and integrity of the ring structure. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for conformational analysis as it identifies protons that are close in space, irrespective of their bonding. wikipedia.orgslideshare.net For the target molecule, NOESY cross-peaks between specific protons of the oxolane ring and the methylene (B1212753) group protons (-CH₂-O) would help define the preferred orientation of the side chain relative to the ring in solution.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. nih.gov This provides an unambiguous assignment of all C-H pairs, creating a highly specific molecular fingerprint. For purity assessment, the absence of any unexpected correlations in the HSQC spectrum is a powerful indicator that no impurities with C-H bonds are present.
Together, these techniques provide a detailed map of the molecule's structure and spatial arrangement in solution, confirming its constitution and conformational preferences. nih.govresearchgate.net
Table 2: Key 2D NMR Correlations for Conformational Analysis
| Correlation Type | Proton 1 (δ, ppm) | Proton/Carbon 2 (δ, ppm) | Deduced Information |
| COSY | H2 (≈ 4.2) | H3 (≈ 1.9, 2.1) | Confirms H2-H3 connectivity in the oxolane ring. |
| NOESY | H2 (≈ 4.2) | H5 (one proton, ≈ 3.8) | Indicates spatial proximity, suggesting a specific puckering conformation of the five-membered ring. |
| HSQC | H2 (≈ 4.2) | C2 (≈ 77) | Unambiguously links the proton at 4.2 ppm to the chiral carbon C2. |
| HSQC | Methylene H's (≈ 4.4) | Methylene C (≈ 68) | Confirms the C-H correlation for the exocyclic methylene group. |
Note: Chemical shifts (δ) are approximate and for illustrative purposes.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the confident determination of elemental compositions for the parent molecule and its fragments. chromatographyonline.comnih.gov This capability is invaluable for elucidating mechanistic pathways in reactions involving this compound, such as its solvolysis or reactions with nucleophiles. nih.govmdpi.com
In a typical analysis using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the molecular ion can be observed and its formula confirmed. Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov
Key fragmentation pathways for this molecule would likely include:
Loss of HCl: A common fragmentation for chloroformates.
Loss of CO₂: Cleavage leading to the formation of an alkyl chloride. wikipedia.org
Cleavage of the ester bond: Generating fragments corresponding to the oxolanylmethyl cation or the chloroformate radical.
Ring opening: Fragmentation of the oxolane ring itself. libretexts.orglibretexts.org
By analyzing the exact masses of these fragments, the sequence of bond cleavages can be determined, providing insight into the molecule's stability and reactivity. nih.gov
Table 3: Predicted HRMS Fragmentation Data
| m/z (Calculated) | Elemental Formula of Fragment | Possible Identity/Origin |
| 167.0475 | C₆H₉O₃Cl | [M+H]⁺ |
| 129.0522 | C₆H₉O₂ | [M - Cl]⁺ |
| 85.0653 | C₅H₉O | [Oxolanylmethyl cation]⁺ |
| 71.0497 | C₄H₇O | [Fragment from ring cleavage]⁺ |
Note: Data is based on theoretical fragmentation pathways for the specified compound.
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Evaluation
The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound. Chiral chromatography is the definitive technique for this purpose, physically separating the (R) and (S) enantiomers. gcms.czchromatographyonline.com
For a relatively volatile compound like this compound, Chiral Gas Chromatography (GC) is a suitable option. A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is used. gcms.cznih.gov The two enantiomers exhibit different interactions with the CSP, leading to different retention times and thus separation. nih.gov
Alternatively, Chiral High-Performance Liquid Chromatography (HPLC) offers broader versatility and is the most widely used technique for enantioseparation in the pharmaceutical industry. chromatographyonline.comnih.govphenomenex.com A CSP, typically based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209), is used to resolve the enantiomers. learnaboutpharma.comcsfarmacie.cz The choice of mobile phase (normal or reversed-phase) is optimized to achieve baseline separation. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric purity with high accuracy.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detector | UV at 210 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 9.8 min |
Note: This is a representative method; actual conditions may vary.
X-Ray Crystallography of Derivatives for Structural Elucidation
X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. nih.govjhu.edu However, the technique requires a well-ordered single crystal, which is often challenging to obtain for liquids or low-melting solids like many chloroformates.
A common and effective strategy to overcome this limitation is to prepare a solid derivative of the target molecule. For this compound, this could be achieved by reacting it with a chiral, rigid, and crystalline amine or alcohol to form a stable carbamate (B1207046) or carbonate derivative. This new, larger molecule is more likely to crystallize.
Once a suitable crystal of the derivative is obtained, X-ray diffraction analysis can be performed. mdpi.com The resulting electron density map reveals the precise spatial coordinates of every atom in the molecule. This not only confirms the connectivity and conformation but, through the use of anomalous dispersion, also allows for the unequivocal determination of the absolute configuration of all stereocenters, including the C2 of the original oxolane ring. nih.govresearchgate.net
Table 5: Hypothetical Crystallographic Data for a Carbamate Derivative
| Parameter | Value |
| Derivative Formula | C₁₇H₂₀N₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.12, 14.55, 18.21 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2680.5 |
| Flack Parameter | 0.02(3) |
Note: Data is hypothetical for a crystalline derivative and serves to illustrate the type of information obtained. A Flack parameter close to zero confirms the assigned absolute configuration.
Computational and Theoretical Investigations of 2r Oxolan 2 Ylmethyl Chloroformate
Quantum Chemical Calculations of Molecular Conformations and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional structure and stability of different conformers of (2R)-oxolan-2-ylmethyl chloroformate. The flexibility of the oxolane (tetrahydrofuran) ring and the rotation around the C-O bonds give rise to a complex potential energy surface with several possible low-energy structures.
High-level ab initio or Density Functional Theory (DFT) methods, such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), would be employed to perform a full conformational analysis. The resulting geometries would be optimized, and their relative energies calculated to identify the most stable conformers. Non-covalent interaction (NCI) analyses could also be performed to understand the intramolecular forces, such as weak hydrogen bonds or steric repulsions, that stabilize certain conformations. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Oxolane Ring Conformation | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |
| I | Twist (T) | gauche (+) | 0.00 |
| II | Envelope (E) | gauche (-) | 0.25 |
| III | Twist (T) | anti | 1.50 |
| IV | Envelope (E) | anti | 1.75 |
This table presents hypothetical data for illustrative purposes, based on typical energy differences found in similar tetrahydrofuran (B95107) derivatives.
The electronic structure of the most stable conformer would reveal details about the distribution of electron density. The highly electronegative oxygen and chlorine atoms are expected to create a significant dipole moment. The carbonyl carbon of the chloroformate group is anticipated to be highly electron-deficient and thus the primary site for nucleophilic attack.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including the solvolysis or nucleophilic substitution reactions that this compound readily undergoes. mdpi.com Chloroformates typically react with nucleophiles via an addition-elimination mechanism, proceeding through a tetrahedral intermediate. mdpi.comnih.gov
Computational studies would involve mapping the reaction pathway for the interaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine). This involves locating the geometry of the transition state(s) and the intermediate(s) along the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate. nih.gov Comparing the activation barriers for different competing pathways can help predict the major reaction product.
For instance, in a reaction with an amine, DFT calculations could model the initial nucleophilic attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent expulsion of the chloride ion. The calculations would provide detailed structural information on the transition state, such as the lengths of the forming and breaking bonds. Studies on related chloroformates have shown that the mechanism can be influenced by the solvent and the nature of the R-group. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for the Reaction with Methanol (B129727)
| Reaction Step | Description | Activation Energy (ΔE‡) (kcal/mol) |
| TS1 | Nucleophilic attack of methanol on the carbonyl carbon | 12.5 |
| Intermediate | Formation of the tetrahedral intermediate | -5.8 (relative to reactants) |
| TS2 | Elimination of the chloride ion | 8.2 |
This table contains hypothetical energy values to illustrate the type of data generated from DFT studies of reaction mechanisms.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
While gas-phase quantum chemical calculations provide intrinsic properties, reactions are typically performed in a solvent, which can significantly influence reactivity. nih.gov Molecular dynamics (MD) simulations can be used to model the explicit interactions between this compound and the surrounding solvent molecules. scite.aimdpi.com
In an MD simulation, a system consisting of one or more solute molecules and a large number of solvent molecules is modeled. The motions of all atoms are simulated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. This approach allows for the study of the solvent shell structure around the chloroformate and how it changes along a reaction pathway. nih.gov
MD simulations can provide insights into:
The organization of solvent molecules around the reactive chloroformate group.
The role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing the transition state.
The free energy profile of a reaction in solution, which can be calculated using advanced techniques like umbrella sampling.
Alternatively, implicit solvent models (like the Polarizable Continuum Model, PCM) can be combined with DFT calculations to provide a computationally less expensive way to account for bulk solvent effects. nih.gov
Table 3: Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Description |
| System | One this compound molecule in a box of 1000 water molecules |
| Force Field | OPLS-AA or a similar general organic force field |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 50 ns |
This table outlines typical starting parameters for an MD simulation and does not represent the output of an actual simulation.
Prediction of Spectroscopic Properties (Excluding Basic Identification)
Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to distinguish between different conformers.
NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the chemical shifts for different low-energy conformers and comparing a Boltzmann-averaged spectrum to the experimental data, it's possible to gain information about the conformational population in solution.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. A key application would be to identify characteristic vibrational modes, such as the C=O stretch of the chloroformate group, and to see how its frequency shifts with changes in conformation or solvent environment.
Table 4: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer
| Property | Atom/Group | Predicted Value |
| ¹³C NMR Chemical Shift | Carbonyl Carbon (C=O) | 165 ppm |
| ¹H NMR Chemical Shift | Methine Proton (on C2 of oxolane) | 4.1 ppm |
| IR Vibrational Frequency | C=O Stretch | 1785 cm⁻¹ |
These values are illustrative and represent typical ranges for the specified functional groups.
Conceptual DFT and Reactivity Descriptors for Understanding Reactivity Trends
Conceptual DFT provides a framework for quantifying and understanding chemical reactivity using various descriptors derived from the electron density. edu.krd These descriptors can predict the most reactive sites within a molecule without the need to model a full reaction. researchgate.net
For this compound, the following descriptors would be particularly insightful:
Fukui Function (f(r)): This descriptor identifies the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this chloroformate, the Fukui function for nucleophilic attack (f⁺(r)) is expected to be largest on the carbonyl carbon, confirming its role as the primary electrophilic center.
Local Softness (s(r)): Related to the Fukui function, local softness can also pinpoint the most reactive sites.
These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the electron densities of the neutral, anionic, and cationic species.
Table 5: Hypothetical Conceptual DFT Reactivity Descriptors
| Atom | Fukui Function (f⁺) | Description |
| Carbonyl Carbon | 0.25 | Most susceptible to nucleophilic attack |
| Chlorine | 0.12 | Secondary site for nucleophilic interaction |
| Oxolane Oxygen | 0.05 | Not a primary electrophilic site |
The Fukui function values are hypothetical and for comparative purposes only, illustrating the expected trend in reactivity.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Chiral Chloroformates
The traditional synthesis of chloroformates often involves the use of highly toxic phosgene (B1210022). Future research is focused on developing safer and more sustainable synthetic methods.
One promising area is the application of biocatalysis . Lipase-catalyzed kinetic resolution of racemic alcohols is a well-established method for producing enantiomerically pure alcohols, which are the precursors to chiral chloroformates. researchgate.netchemrxiv.orgcore.ac.ukresearchgate.netchemrxiv.org For instance, the enzymatic resolution of racemic tetrahydrofurfuryl alcohol can provide the (R)-enantiomer with high optical purity. This can be followed by a phosgene-free method to convert the alcohol to the chloroformate.
A notable advancement in this direction is the photo-on-demand synthesis of chloroformates . This method utilizes a chloroform (B151607) solution containing the alcohol, which upon photoirradiation in the presence of oxygen, generates the chloroformate in situ. This approach avoids the handling of phosgene and offers a safer and more environmentally friendly alternative.
Further research into enzymatic and chemoenzymatic dynamic kinetic resolution (DKR) processes could lead to even more efficient synthetic routes. nih.govnih.gov In a DKR, the unwanted enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.
| Synthetic Method | Key Features | Potential Advantages |
| Lipase-Catalyzed Kinetic Resolution | Enantioselective acylation of racemic alcohols. | High enantioselectivity, mild reaction conditions. |
| Photo-on-Demand Synthesis | In situ generation from alcohol and chloroform using light. | Phosgene-free, increased safety, one-pot synthesis potential. |
| Dynamic Kinetic Resolution (DKR) | In situ racemization of the undesired enantiomer. | Theoretical 100% yield of the desired enantiomer. |
Exploration of New Catalytic Applications in Asymmetric Transformations
(2R)-oxolan-2-ylmethyl chloroformate can serve as a precursor to novel chiral catalysts and ligands for asymmetric transformations. The tetrahydrofuran (B95107) moiety can act as a chiral scaffold, influencing the stereochemical outcome of a reaction.
An emerging concept is the use of chiral scaffolding ligands in catalysis. These ligands covalently and reversibly bind to the substrate, creating a chiral environment that directs the stereoselectivity of the reaction. nih.gov this compound could be used to synthesize such ligands, where the oxolane ring provides the chiral information. These catalytic systems could find applications in a variety of enantioselective reactions, including hydroformylation, hydrogenation, and carbon-carbon bond-forming reactions.
Furthermore, derivatives of this compound could be explored as organocatalysts . The incorporation of the chiral oxolane unit into molecules with known catalytic activity, such as prolinol derivatives or cinchona alkaloids, could lead to new catalysts with enhanced selectivity and reactivity.
| Catalytic Application | Description | Potential Reactions |
| Chiral Scaffolding Ligands | Covalently and reversibly bind to the substrate to control stereoselectivity. | Asymmetric hydroformylation, hydrogenation, allylic alkylation. |
| Organocatalysts | Incorporation of the chiral oxolane moiety into known organocatalyst frameworks. | Aldol reactions, Michael additions, Diels-Alder reactions. |
| Chiral Protecting Groups | Temporary modification of a functional group to direct a stereoselective reaction. | Asymmetric synthesis of amino acids, alcohols, and amines. |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry and microreactor technology offer significant advantages for the synthesis of fine chemicals, including improved safety, better process control, and easier scalability. flinders.edu.aumdpi.comrsc.orgresearchgate.netresearchgate.netnist.govmmsl.cz The integration of the synthesis of this compound into continuous flow systems is a key area for future development.
Given the often hazardous nature of chloroformate synthesis, conducting these reactions in a microreactor can significantly enhance safety by minimizing the reaction volume and allowing for precise temperature control. mmsl.cz A continuous flow process for the synthesis of chloroformates has been patented, highlighting the industrial interest in this technology.
The benefits of flow chemistry extend to multi-step syntheses. flinders.edu.au A continuous process could be envisioned where the synthesis of this compound is directly coupled with its subsequent use in a catalytic reaction or derivatization, eliminating the need for isolation and purification of the intermediate. This "synthesis-on-demand" approach would improve efficiency and reduce waste.
| Flow Chemistry Aspect | Advantage | Application to this compound |
| Microreactors | Enhanced safety, precise temperature and mixing control. | Safer synthesis of the chloroformate, potentially using hazardous reagents in a controlled manner. |
| Continuous Production | Scalability, reproducibility, and potential for automation. | On-demand, industrial-scale production of the chiral intermediate. |
| Telescoped Reactions | Integration of multiple synthetic steps without isolation of intermediates. | Direct coupling of chloroformate synthesis with its use in subsequent reactions, improving overall process efficiency. |
Design of Next-Generation Chiral Reagents and Auxiliaries
This compound is an excellent starting material for the design of new chiral reagents and auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.
The tetrahydrofuran ring system is a common motif in biologically active molecules, including several HIV protease inhibitors. nih.gov This suggests that chiral auxiliaries derived from this compound could be particularly useful in the synthesis of complex pharmaceutical intermediates.
New chiral derivatizing agents for the determination of enantiomeric excess by chromatography or NMR spectroscopy could also be developed. By reacting this compound with a suitable chromophore or NMR-active group, novel reagents for chiral analysis can be synthesized.
| Reagent Type | Function | Potential Advantage of this compound backbone |
| Chiral Auxiliaries | Temporarily induce chirality in a prochiral substrate. | The rigid tetrahydrofuran ring can provide a well-defined stereochemical environment, leading to high diastereoselectivity. |
| Chiral Derivatizing Agents | Convert enantiomers into diastereomers for analysis. | The oxolane moiety can provide distinct signals in NMR or chromatographic separation. |
| Chiral Building Blocks | Introduce a stereocenter into a target molecule. | The readily available (R)-configuration provides a starting point for the synthesis of complex chiral molecules. |
Computational Design and Prediction of this compound Derivatives with Enhanced Selectivity
Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new chiral catalysts and reagents. nih.govnih.govpensoft.net These methods can be used to predict the stereochemical outcome of a reaction and to design new molecules with improved selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their performance in asymmetric reactions. nih.govpensoft.net By analyzing these models, researchers can identify the key structural modifications that lead to higher enantioselectivity.
Molecular docking and molecular dynamics simulations can be used to study the transition states of reactions involving catalysts or auxiliaries derived from this compound. nih.gov This provides a detailed understanding of the factors that control the stereoselectivity and can guide the design of new, more effective chiral molecules. The in silico design of derivatives can accelerate the discovery of next-generation reagents with superior performance.
| Computational Method | Application | Goal |
| QSAR | Correlate molecular structure with enantioselectivity. | Predict the performance of new derivatives and guide synthetic efforts. |
| Molecular Docking | Predict the binding mode of a substrate to a catalyst. | Understand the origin of stereoselectivity. |
| Molecular Dynamics | Simulate the dynamic behavior of molecules over time. | Analyze the stability of transition states and intermediates in asymmetric reactions. |
| In Silico Design | Virtually create and evaluate new molecules. | Accelerate the discovery of novel chiral reagents and catalysts with enhanced selectivity. |
Q & A
Basic Questions
Q. What safety protocols are critical when handling (2R)-oxolan-2-ylmethyl chloroformate in laboratory settings?
- Methodological Answer : Due to its lachrymatory and reactive nature, strict safety measures are required. Store the compound under inert gas (e.g., nitrogen) in airtight containers at 0–6°C to prevent hydrolysis . Use PPE including nitrile gloves, chemical-resistant lab coats, and full-face respirators. In case of inhalation exposure, immediately move to fresh air and administer artificial respiration if necessary, followed by medical consultation . Conduct risk assessments for compatibility with strong acids, water, or oxidizing agents to avoid hazardous reactions .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : Synthesis typically involves reacting (2R)-oxolan-2-ylmethanol with phosgene or a phosgene equivalent under anhydrous conditions. Characterization requires H/C NMR to confirm stereochemistry and purity, with integration of the oxolane methylene protons (δ 3.5–4.5 ppm) and chloroformate carbonyl (δ 150–155 ppm in C). Mass spectrometry (EI-MS) should show the molecular ion peak at m/z 152.97 (CHClO) . Purity analysis via GC or HPLC with a polar stationary phase (e.g., C18) and methanol-water mobile phase is recommended .
Advanced Research Questions
Q. How does the (2R)-stereochemistry of oxolan-2-ylmethyl chloroformate influence its utility in chiral derivatization for enantiomer separation?
- Methodological Answer : The (2R)-configuration enables selective derivatization of enantiomers with complementary stereochemistry. For example, in HPLC-based chiral resolution, the compound can react with racemic amines or alcohols to form diastereomeric adducts. Use a chiral column (e.g., JAIGEL-ODS-BP-L) with methanol-water (84:16 v/v) at 2.5 mL/min flow rate to resolve derivatives. The diastereomers' retention times will differ due to steric and electronic interactions with the stationary phase . Validate separation efficiency using optical rotation or circular dichroism.
Q. What analytical strategies leverage this compound for trace analysis of bioactive molecules in complex matrices?
- Methodological Answer : The compound is effective for derivatizing hydroxyl or amine groups in low-concentration analytes (e.g., neurotransmitters, amino acids). Optimize reaction conditions (pH 8–9, 25°C, 30 min) to enhance derivatization yield. For GC-MS analysis, extract derivatives using air-assisted liquid-liquid microextraction (AALLME) with ethyl acetate. In LC-MS/MS, employ a QTOF detector to monitor adducts (e.g., [M+H] or [M+Na]) with collision energy tuned to fragment the chloroformate moiety . Calibrate using internal standards like deuterated analogs to correct matrix effects .
Q. How can conflicting toxicity data for chloroformates be resolved when extrapolating to this compound?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD variations between rodent models) arise from differences in exposure duration and metabolic pathways. Conduct comparative in vitro assays (e.g., human bronchial cell viability) and in vivo studies (e.g., AEGL-2 tier testing) to assess respiratory irritation thresholds. Apply benchmark dose modeling (BMD) using probit or logit functions to interpolate safe exposure limits, referencing methodologies for methyl chloroformate . Cross-validate with structure-activity relationship (SAR) models to account for the oxolane ring’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
